(R)-2-Hydroxy-3-butenyl glucosinolate

Beschreibung

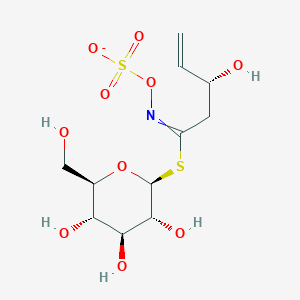

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H18NO10S2- |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |

InChI-Schlüssel |

MYHSVHWQEVDFQT-ILPXZUKPSA-M |

SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |

Isomerische SMILES |

C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Kanonische SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Agricultural and Horticultural Research Applications

Elucidation of Regulatory Networks in Biosynthesis

The regulation of glucosinolate biosynthesis is known to be intricate, involving a complex web of transcription factors (such as MYB and MYC proteins) and hormonal signaling pathways, including those for jasmonate and gibberellin. nih.govnih.govfrontiersin.org Future work aims to construct a more comprehensive model of these regulatory networks. researchgate.net A key goal is to understand how plants integrate various environmental and developmental signals to precisely control the production of specific glucosinolates and to unravel the complex epistatic interactions between regulatory genes. nih.gov

Advanced Understanding of Degradation Product Specificity and Function

While the formation of goitrin from (R)-2-Hydroxy-3-butenyl glucosinolate is well-established, the specific conditions that might favor the production of alternative breakdown products are not fully understood. nih.gov Research is needed to explore how factors such as different myrosinase isoforms (e.g., from insects versus plants) or the presence of various specifier proteins might alter the degradation pathway and the resulting chemical products. researchgate.netulisboa.ptnih.gov

Deeper Insights into Ecological Interactions

Glucosinolates are central to the complex multitrophic interactions between plants, the herbivores that consume them, and the predators and parasitoids of those herbivores. nih.govannualreviews.organnualreviews.org Future ecological studies should focus on how the presence and concentration of this compound specifically affect the host selection and fitness of both specialist and generalist insects. mdpi.com Investigating its role in below-ground interactions with soil microbes and nematodes is another important frontier. annualreviews.org

Precision Breeding and Gene Editing for Targeted Glucosinolate Profiles

The identification of key biosynthetic genes like GSL-OH has opened the door for modifying the glucosinolate profiles of Brassica crops through advanced breeding techniques. researchgate.netmdpi.com Genome-editing technologies such as CRISPR/Cas9 provide a powerful tool for making precise changes to enhance beneficial traits, such as increasing pest resistance by upregulating goitrin production, or to reduce anti-nutritional compounds. nih.govyoutube.com Success in this area will depend on a thorough understanding of the underlying genetic networks to achieve targeted outcomes without unintended consequences. scispace.com

Development of Novel Analytical Approaches

While current analytical methods like HPLC and LC-MS are robust, there is a continuous need for the development of faster, more cost-effective, and potentially field-deployable techniques. oup.comoup.com Innovations could include the refinement of methods for the direct analysis of intact glucosinolates, which would eliminate the time-consuming desulfation step, or the creation of novel biosensors for the high-throughput screening of plant lines in breeding programs. mdpi.comaustinpublishinggroup.com The development of miniaturized extraction techniques also holds promise for improving analytical efficiency. rsc.org

Analytical Methodologies for Research on R 2 Hydroxy 3 Butenyl Glucosinolate

Extraction and Sample Preparation Techniques

Effective extraction is the foundational step for the accurate analysis of (R)-2-hydroxy-3-butenyl glucosinolate from complex plant matrices. The primary goals are to efficiently isolate the compound while preventing its enzymatic or thermal degradation.

Methanol (B129727)/Water Extraction Methods

The most widely adopted method for extracting glucosinolates, including this compound, involves the use of a methanol/water mixture. Hot methanol/water, typically at a concentration of 70% and a temperature of 75°C, is commonly used to simultaneously extract the compound and deactivate the myrosinase enzyme, which can otherwise hydrolyze it. nih.govnih.gov The ISO 9167-1 method, a standard for glucosinolate analysis, utilizes extraction with 70% methanol at 75°C for 10 minutes. nih.gov

Alternative approaches using cold methanol (e.g., 80% methanol at 20°C) have also proven effective and may offer advantages in terms of safety and simplicity by avoiding the need for boiling solvents. nih.gov Some studies have shown that extracting from frozen, wet tissue samples in cold 80% methanol can be more effective than methods requiring lyophilisation (freeze-drying). nih.gov Following the initial extraction, the crude extract is often purified using an ion-exchange column, such as DEAE-Sephadex A-25, to isolate the anionic glucosinolates before further analysis. mostwiedzy.plmdpi.com

Considerations for Glucosinolate Stability during Extraction

The stability of this compound during extraction is paramount for accurate quantification. Several factors can lead to its degradation:

Enzymatic Degradation: The primary threat to glucosinolate integrity is the endogenous plant enzyme myrosinase, which is released upon tissue disruption and hydrolyzes glucosinolates. nih.gov A critical step in extraction is the rapid inactivation of this enzyme. This is typically achieved by heating the plant material, for instance, in a 75°C water bath for one minute before adding boiling ethanol (B145695) or by using boiling methanol/water solutions for the extraction itself. nih.govmdpi.com Microwave treatment has also been explored as a rapid method for myrosinase inactivation. mdpi.com

Thermal Degradation: While heat is necessary to inactivate myrosinase, excessive temperatures can cause thermal degradation of the glucosinolates themselves. mdpi.com this compound, like other glucosinolates, is a thermally unstable metabolite. mdpi.com High-temperature cooking methods such as frying have been shown to cause significant losses, with one study noting an 88.29% decrease in progoitrin (B1231004) content. mdpi.com The stability is also influenced by pH, with degradation being more rapid under basic conditions compared to neutral or slightly acidic conditions. nih.gov

Lyophilisation: Freeze-drying, a common step for tissue disruption and preservation, can sometimes lead to reduced final concentrations of glucosinolates. nih.gov This highlights the importance of validating the entire sample preparation workflow to ensure minimal loss of the target analyte.

Chromatographic and Spectrometric Quantification

Following extraction and purification, a variety of analytical techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the most established and widely used method for the quantitative analysis of glucosinolates. nih.gov The standard procedure, including the official ISO 9167-1 method, involves enzymatic desulfation of the glucosinolates prior to analysis. nih.govmostwiedzy.pl In this step, the sulfate (B86663) group is removed by a sulfatase enzyme, converting the glucosinolates into their desulfo-counterparts, which have better chromatographic properties on reverse-phase columns.

The desulfated glucosinolates are then separated, typically on a C18 reverse-phase column, and detected using an ultraviolet (UV) or photodiode array (PDA) detector. nih.gov Detection is commonly performed at a wavelength of 229 nm. mostwiedzy.pl Quantification is achieved by comparing retention times and UV spectra with those of known standards. nih.gov In the absence of a specific standard for every compound, concentrations can be calculated using a reference standard (like sinigrin) and applying established response factors. nih.gov For desulfo-progoitrin ((R)-2-hydroxy-3-butenyl desulfoglucosinolate), a response factor of 1.09 has been reported. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Analytical Step | Enzymatic Desulfation | nih.govmostwiedzy.pl |

| Column | Reverse-Phase C18 | nih.govresearchgate.net |

| Detection | UV/PDA | nih.gov |

| Wavelength | 229 nm | mostwiedzy.pl |

| Quantification | External standards and response factors | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an invaluable tool for both the identification and sensitive quantification of glucosinolates, including this compound. mostwiedzy.pl This technique offers greater selectivity and structural information compared to HPLC-UV and can be used to analyze both intact and desulfated glucosinolates. mostwiedzy.plmdpi.com

Electrospray ionization (ESI) is a commonly used ionization source, often operated in negative ion mode for glucosinolate analysis. mostwiedzy.plmdpi.com In this mode, desulfo-progoitrin typically forms a deprotonated molecule [M-H]⁻. The molecular formula of this compound is C₁₁H₁₉NO₁₀S₂. mostwiedzy.pl

Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. uniss.it For quantification, the highly selective technique of Multiple Reaction Monitoring (MRM) is often employed. mdpi.comresearchgate.net This method monitors a specific precursor ion to product ion transition, enhancing sensitivity and reducing matrix interference. researchgate.net For instance, a quantitative LC-MS/MS method for progoitrin used the transition of m/z 388 → 97 in negative ion mode. researchgate.net LC-MS/MS methods allow for the direct quantification of glucosinolates, which can be more efficient than methods requiring the time-consuming desulfation step. mdpi.commdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | mostwiedzy.plmdpi.com |

| Ionization Mode | Negative | mdpi.comresearchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |

| Progoitrin MRM Transition | m/z 388 → 97 | researchgate.net |

| Advantage | High selectivity, structural confirmation, direct analysis of intact glucosinolates | mdpi.commdpi.com |

Visible/Near-Infrared Spectroscopy (VNIRS) for Rapid Analysis

Visible/Near-Infrared Spectroscopy (VNIRS) is a rapid and non-destructive analytical technique that has shown potential for screening glucosinolate content in plant materials like seeds and leaves. nih.govnih.gov This method measures the absorption of light in the visible and near-infrared regions of the electromagnetic spectrum, which corresponds to vibrations of molecular bonds, particularly C-H, O-H, and N-H. nih.gov

Rather than directly measuring this compound, VNIRS relies on developing calibration models using chemometrics. nih.gov In this process, spectra are collected from a large number of samples, which are also analyzed by a reference method like HPLC. nih.gov A statistical technique, such as modified partial least-squares (MPLS) regression, is then used to build a mathematical model that correlates the spectral data with the chemically determined concentrations. nih.gov

Studies have successfully developed NIRS models to predict the content of progoitrin in the leaves of Brassica napus. nih.gov One such study reported a coefficient of determination in cross-validation (r²) of 0.78 for progoitrin, indicating that the equation could be used for screening purposes. nih.gov While less precise than chromatographic methods, the major advantages of VNIRS are its speed, low cost, and lack of need for hazardous chemicals or complex sample preparation, making it suitable for high-throughput screening in breeding programs or for quality control. nih.gov

Standardization and Calibration in Glucosinolate Analysis

The accurate quantification of this compound, also known as progoitrin, relies on robust analytical methodologies that incorporate rigorous standardization and calibration procedures. These steps are essential to ensure the reliability, accuracy, and reproducibility of analytical results, which are critical in fields ranging from food science and agriculture to ecological research. The process typically involves high-pressure liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors. nih.govdss.go.th

Use of External and Internal Standards

Standardization in the analysis of this compound is achieved through the careful use of external and internal standards. These reference compounds are crucial for creating calibration curves and correcting for variations that can occur during the analytical process.

External Standards: An external standard method involves preparing a series of solutions of a known reference compound, such as sinigrin (B192396), at different concentrations. nih.gov These standards are analyzed, and a calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the standard. nih.gov The concentration of this compound in an unknown sample is then determined by comparing its instrument response to this calibration curve. To account for differences in detector response between the standard and the target analyte, well-established response factors are applied. nih.gov

Internal Standards: To improve precision, an internal standard is often added at a known concentration to all samples, standards, and blanks before any sample processing steps like extraction or purification. nih.govmdpi.com The internal standard is a compound that is chemically similar to the analyte of interest but not naturally present in the sample. nih.gov Commonly used internal standards in glucosinolate analysis include sinigrin, sinalbin, and tropaeolin. mdpi.comtandfonline.com

The primary role of the internal standard is to correct for the loss of analyte during sample preparation and for variations in injection volume. nih.gov By comparing the peak area of the analyte to the peak area of the internal standard, analysts can compensate for procedural errors, leading to more accurate and precise quantification. nih.gov While using internal standards can increase the cost of analysis due to the expense of high-purity reference compounds, they are considered more appropriate for correcting individual sample processing errors, thereby yielding higher precision. nih.gov For instance, in one method, sinigrin or tropaeolin was added as an internal standard during the extraction of intact glucosinolates from Brassicaceae vegetables. mdpi.com

| Standard Type | Purpose | Common Examples |

| External | To create a calibration curve for quantifying the analyte. | Sinigrin nih.gov |

| Internal | To correct for analyte loss and injection volume variations. | Sinigrin, Sinalbin, Tropaeolin mdpi.comtandfonline.com |

Method Validation and Purity Assessment

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, this involves evaluating several performance characteristics to ensure the method is accurate, precise, and reliable. nih.govuantwerpen.be Validation is often performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). uantwerpen.be

Key validation parameters include:

Linearity: This assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. uantwerpen.beacs.org Calibration curves are constructed, and the correlation coefficient (r²) is calculated to demonstrate the linear relationship. acs.org For example, a validated HPLC method for progoitrin demonstrated linearity within a specific concentration range. uantwerpen.be Similarly, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC–MS/MS) method for various glucosinolates showed good linear regression with r² values greater than 0.997. acs.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Intra-day precision (repeatability): Assesses variability within the same day under the same operating conditions. nih.gov

Inter-day precision (intermediate precision): Assesses variability on different days. nih.gov For glucosinolate analysis, precision is often expressed as the relative standard deviation (RSD). acs.org In one study, the RSD values for intrabatch and interbatch precision ranged from 2.00% to 9.24% and 3.33% to 9.95%, respectively. acs.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage of the analyte recovered by the method is calculated. uantwerpen.be A validated method for progoitrin reported a recovery of 99.2%. uantwerpen.be Another study on multiple glucosinolates found mean recoveries ranging from 76.46% to 120.14%. acs.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. acs.org These are often determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ. acs.org For a panel of 22 glucosinolates, LODs ranged from 0.001 to 0.028 µg/g dry weight, and LOQs ranged from 0.003 to 0.093 µg/g dry weight. acs.org

Purity Assessment: The accuracy of quantification is fundamentally dependent on the purity of the reference standards used for calibration. Therefore, the purity of standards like this compound, sinigrin, or sinalbin must be rigorously assessed and certified. This ensures that the calibration curves are accurate and that the quantification of the target analyte is reliable.

The table below summarizes typical performance characteristics from validated analytical methods for glucosinolates, including progoitrin (this compound).

| Validation Parameter | Typical Performance Metric | Example Value/Range | Source |

| Linearity | Correlation Coefficient (r²) | > 0.997 | acs.org |

| Accuracy | Recovery (%) | 99.2% (for progoitrin) | uantwerpen.be |

| 76.46% - 120.14% | acs.org | ||

| Precision | Relative Standard Deviation (RSD) | 2.00% - 9.24% (Intrabatch) | acs.org |

| 3.33% - 9.95% (Interbatch) | acs.org | ||

| Limit of Detection (LOD) | µg/g dry weight | 0.001 - 0.028 | acs.org |

| Limit of Quantification (LOQ) | µg/g dry weight | 0.003 - 0.093 | acs.org |

Q & A

Basic: What experimental methods are used to structurally characterize (R)-2-hydroxy-3-butenyl glucosinolate?

Answer:

Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key steps include:

- HRMS analysis : Using Q-TOF-MS, the sodium adduct of the desulfated derivative ([M+Na]⁺) generates characteristic fragments such as m/z 259 ([M-SO₃]⁻) and m/z 97 ([HSO₄]⁻), confirming the sulfate group and side chain .

- NMR : After desulfation and purification via preparative HPLC, ¹H/¹³C NMR identifies the hydroxylated 3-butenyl side chain and glucose moiety .

- Stereochemical resolution : Chiral HPLC separates (R)- and (S)-epimers, critical due to their divergent biological activities .

Basic: How is this compound quantified in plant tissues?

Answer:

Quantification involves desulfation followed by LC-MS:

- Desulfation : Sulfatase treatment converts glucosinolates to desulfo-derivatives, improving chromatographic resolution .

- LC-MS parameters : Reverse-phase C18 columns with gradients of water/acetonitrile (0.1% formic acid) and detection via negative ion mode (Q-TOF or QTof-MS) .

- Challenges : Degradation during extraction requires rapid freezing, methanol inactivation of myrosinase, and internal standards (e.g., sinigrin) .

Advanced: How do researchers resolve contradictions in data on stereoisomer-specific bioactivity?

Answer:

Contradictions arise from epimerization during extraction or enzymatic hydrolysis. Solutions include:

- Stable isotope labeling : Tracking side-chain hydroxylation to distinguish natural (R)-epimers from artifacts .

- Enzymatic specificity assays : Using recombinant myrosinases to confirm hydrolysis products (e.g., goitrin vs. epigoitrin) .

- In planta mutagenesis : Knocking out BocODD1/2 genes in Brassica species to isolate (R)-epimer production .

Advanced: What genetic regulators control the biosynthesis of this compound?

Answer:

Biosynthesis is regulated by:

- Transcription factors : MYB28 and bHLH05 directly activate genes in the aliphatic glucosinolate pathway, including GSL-OH for side-chain hydroxylation .

- Key enzymes : BocODD1 and BocODD2 catalyze the conversion of 3-butenyl glucosinolate to the (R)-2-hydroxy derivative via cytochrome P450-mediated hydroxylation .

- Hormonal crosstalk : Jasmonate upregulates biosynthesis, while auxin suppresses it under sulfur-limiting conditions .

Basic: What role does this compound play in plant defense?

Answer:

Upon tissue damage, myrosinase hydrolyzes the compound to release:

- Goitrin : An antithyroid oxazolidinethione that deters herbivores by disrupting iodine uptake .

- Isothiocyanates : Volatile compounds with antifungal and antibacterial properties, as shown in Arabidopsis–Botrytis cinerea pathosystems .

- Indirect defense : Hydrolysis products attract specialist parasitoids, enhancing ecological resilience .

Advanced: How do environmental stressors affect the accumulation of this compound?

Answer:

Stressors modulate biosynthesis via:

- Nutrient availability : Sulfur deficiency increases aliphatic glucosinolates but represses indolic types, as shown in Brassica napus GWAS studies .

- Pathogen/pest attack : Pseudomonas syringae infection upregulates jasmonate signaling, boosting this compound by 2.5-fold in Arabidopsis .

- Light/UV exposure : Blue light receptors (e.g., CRY1) enhance MYB transcription factor activity, increasing production .

Basic: What are the health implications of this compound in human diets?

Answer:

- Antithyroid effects : Chronic ingestion of goitrin (hydrolysis product) disrupts thyroid hormone synthesis, necessitating iodine supplementation in rapeseed-fed livestock .

- Chemopreventive potential : Epidemiological studies link moderate Brassica consumption to reduced cancer risk, though high doses may antagonize thyroid function .

- Bioavailability studies : LC-MS metabolomics in human cohorts (e.g., EPIC-Heidelberg) track urinary goitrin metabolites to establish safe intake thresholds .

Advanced: Why do extraction protocols yield conflicting glucosinolate profiles across studies?

Answer:

Discrepancies stem from:

- Degradation pathways : Heat or prolonged storage converts glucosinolates to nitriles or epithionitriles, skewing quantification .

- Matrix effects : Polyphenols in Brassica tissues interfere with LC-MS ionization; solid-phase extraction (e.g., DEAE Sephadex) mitigates this .

- Epimerization : Polar solvents (e.g., methanol/water) promote (R)-to-(S) isomerization, requiring acidic conditions (pH 3–4) for stabilization .

Basic: How is the biosynthetic pathway of this compound evolutionarily conserved?

Answer:

- Evolutionary origin : The GSL-OH gene shares homology with cyanogenic glucoside pathways in Linum usitatissimum, suggesting convergent evolution for chemical defense .

- Crop domestication : Selection for low-progoitrin Brassica varieties (e.g., canola) reduced antinutritional effects, but wild relatives retain high levels .

Advanced: What metabolomic strategies differentiate this compound from co-occurring isomers?

Answer:

- Ion mobility spectrometry (IMS) : Adds collision cross-section (CCS) values to LC-MS data, resolving epimers with identical m/z .

- Enzymatic fingerprinting : Myrosinase isoforms from Sinapis alba hydrolyze (R)-epimers 3× faster than (S)-epimers, enabling kinetic discrimination .

- Stable isotope tracing : ¹³C-labeled glucose incorporation tracks hydroxylation rates in vivo, distinguishing biosynthetic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.